![molecular formula C18H19N5O2 B2880365 N-(2,3-dimethylphenyl)-5-[(3-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide CAS No. 1105248-58-5](/img/new.no-structure.jpg)
N-(2,3-dimethylphenyl)-5-[(3-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dimethylphenyl)-5-[(3-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H19N5O2 and its molecular weight is 337.383. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
N-(2,3-dimethylphenyl)-5-[(3-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide and its derivatives have been synthesized and evaluated for their antimicrobial activities. These compounds have shown promise in the development of new antimicrobial agents due to their efficacy against various microorganisms. The research conducted by Bektaş et al. (2010) highlights the potential of these derivatives in combating microbial resistance, offering a pathway for the development of novel antimicrobial therapies. The study indicates that some of these synthesized compounds exhibit good to moderate antimicrobial activities, underscoring their potential utility in medical applications where resistance to existing antibiotics is a growing concern (Bektaş et al., 2010).
Antioxidant Activity
In addition to antimicrobial properties, these triazole derivatives have also been explored for their antioxidant activities. Gilava et al. (2020) synthesized a series of compounds using a methodology that involves the Biginelli protocol. This research underscores the significance of these compounds in combating oxidative stress, which is implicated in numerous diseases and aging processes. The antioxidant properties of these derivatives highlight their potential in the development of treatments or preventive measures against oxidative stress-related conditions (Gilava et al., 2020).
Biological and Cytotoxic Activities
The biological and cytotoxic activities of this compound derivatives have been a focal point of research, with studies indicating their potential in the design of anticancer agents. Kumar et al. (2009) synthesized a new series of functionalized amino acid derivatives that were evaluated for their cytotoxicity against human cancer cell lines. This research demonstrates the potential of these compounds in the development of novel anticancer agents, with some compounds showing promising cytotoxicity in ovarian and oral cancers (Kumar et al., 2009).
Propiedades
Número CAS |
1105248-58-5 |
|---|---|
Fórmula molecular |
C18H19N5O2 |
Peso molecular |
337.383 |
Nombre IUPAC |
N-(2,3-dimethylphenyl)-5-(3-methoxyanilino)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C18H19N5O2/c1-11-6-4-9-15(12(11)2)20-18(24)16-17(22-23-21-16)19-13-7-5-8-14(10-13)25-3/h4-10H,1-3H3,(H,20,24)(H2,19,21,22,23) |
Clave InChI |
JJOOFVXLQHMDSB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=NNN=C2NC3=CC(=CC=C3)OC)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


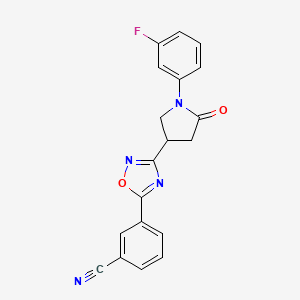
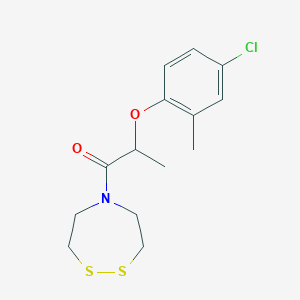
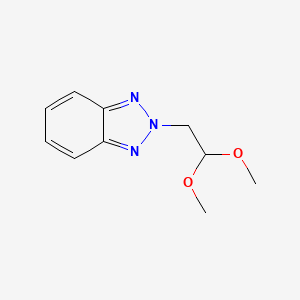
methanone](/img/structure/B2880287.png)
![(Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2880289.png)
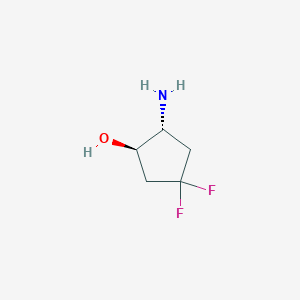
![2-[3-(4-bromophenyl)-1-(4-chlorobenzoyl)-4,5-dihydro-1H-pyrazol-5-yl]-1H-1,3-benzodiazole](/img/structure/B2880291.png)
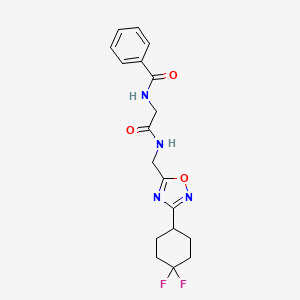
![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-4-tosylbutanamide](/img/structure/B2880296.png)
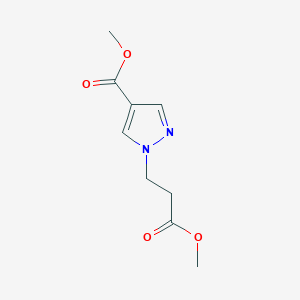
![4-(2-Methylpropyl)-1,6-dioxaspiro[2.5]octane](/img/structure/B2880298.png)
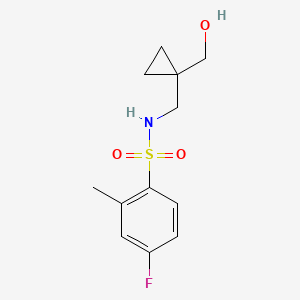
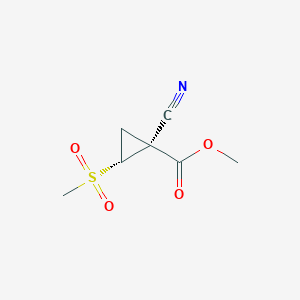
![ethyl 2-[(1Z)-3-(trifluoromethyl)cyclohexylidene]acetate](/img/structure/B2880304.png)
